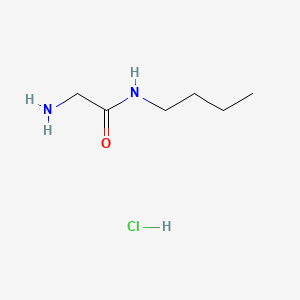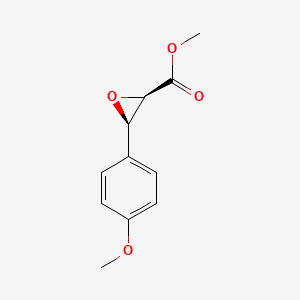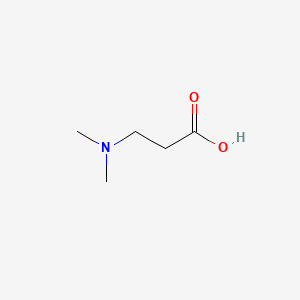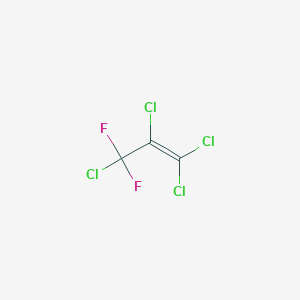
5-Fluorotryptamine hydrochloride
Descripción general
Descripción
5-Fluorotryptamine hydrochloride, also known as 5-FT, is a synthetic compound that is commonly used in research laboratories. It is a derivative of the amino acid tryptamine, which is a naturally occurring compound found in plants and animals. 5-FT has a wide range of applications in scientific research and has been studied extensively in the fields of pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Role in Serotonin Research
5-Fluorotryptamine hydrochloride plays a significant role in serotonin (5-hydroxytryptamine or 5-HT) research. This compound is particularly useful in studying the mechanisms of serotonin neurotransmission and its implications in various health conditions. For instance, it has been instrumental in understanding the development and function of selective serotonin-reuptake inhibitors like fluoxetine hydrochloride (Prozac), which are critical in treating depression. These studies have highlighted the importance of enhancing 5-HT neurotransmission to mediate antidepressant response, a foundational concept in modern psychopharmacology (Wong, Perry, & Bymaster, 2005).
Safety and Hazards
5-Fluorotryptamine hydrochloride should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
The primary target of 5-Fluorotryptamine hydrochloride is the 5-HT3 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, which is a protein that responds to the neurotransmitter serotonin .
Mode of Action
This compound acts as a partial agonist at both 5-HT3A and 5-HT3AB receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT3 receptors, triggering a response .
Biochemical Pathways
The action of this compound on the 5-HT3 receptors influences the serotonin system . Serotonin is a key neurotransmitter that helps regulate mood, appetite, and sleep. By acting on the 5-HT3 receptors, this compound can affect these physiological functions .
Pharmacokinetics
Like other tryptamines, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its interactions with the 5-HT3 receptors . By acting as a partial agonist, it can modulate the activity of these receptors and influence the serotonin system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with this compound, and the temperature . .
Análisis Bioquímico
Biochemical Properties
5-Fluorotryptamine hydrochloride plays a significant role in biochemical reactions due to its structural similarity to tryptamine. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the 5-HT3 receptors, where it acts as a partial agonist . This interaction is crucial for understanding the role of this compound in modulating neurotransmission. Additionally, the compound’s fluorine substitution at the 5-position of the indole ring influences its binding affinity and efficacy at these receptors .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving serotonin receptors. The compound’s interaction with 5-HT3 receptors can modulate neurotransmitter release and affect gene expression related to serotonin signaling . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in tryptamine metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the 5-HT3 receptors. As a partial agonist, it binds to these receptors and induces a conformational change that activates the receptor, albeit with lower efficacy compared to serotonin . This activation leads to downstream signaling events that modulate neurotransmitter release and gene expression. Additionally, the fluorine atom at the 5-position of the indole ring enhances the compound’s binding affinity and specificity for the 5-HT3 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as light and temperature . Over time, degradation products may form, which can influence the compound’s efficacy and safety in experimental settings. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating neurotransmitter release and receptor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter release and receptor activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including neurotoxicity and alterations in behavior . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to tryptamine metabolism. The compound can be metabolized by enzymes such as monoamine oxidase (MAO) and tryptophan hydroxylase . These metabolic pathways can influence the compound’s bioavailability and efficacy in biological systems. Additionally, the fluorine substitution can affect the metabolic stability and degradation of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAWADGJXKCLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
576-16-9 (Parent) | |
| Record name | Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002711582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70181572 | |
| Record name | Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2711-58-2 | |
| Record name | 1H-Indole-3-ethanamine, 5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2711-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002711582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2711-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole-3-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)





